4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

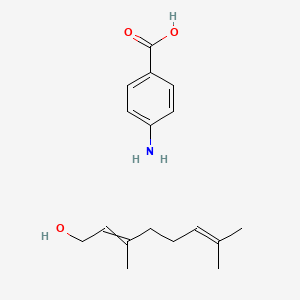

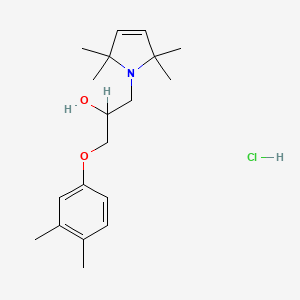

4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 3,7-dimethylocta-2,6-dien-1-ol It is known for its role in the synthesis of folic acid in bacteriaIt is a primary component of rose oil, palmarosa oil, and citronella oil, and is commonly used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic acid typically involves the nitration of toluene to produce nitrotoluene, followed by reduction to produce toluidine, and finally oxidation to yield 4-Aminobenzoic acid. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.

3,7-dimethylocta-2,6-dien-1-ol can be synthesized through the acid-catalyzed hydration of myrcene or by the reduction of geranyl acetate. The reaction conditions for the hydration process typically involve the use of sulfuric acid as a catalyst, while the reduction process uses sodium borohydride as a reducing agent .

Industrial Production Methods

Industrially, 4-Aminobenzoic acid is produced through the oxidation of p-toluidine using potassium permanganate or through the hydrolysis of ethyl 4-aminobenzoate. Geraniol is industrially extracted from essential oils such as palmarosa oil and citronella oil through steam distillation .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to produce 4-nitrobenzoic acid.

Reduction: It can be reduced to produce 4-aminobenzyl alcohol.

Substitution: It can undergo electrophilic substitution reactions to form derivatives like 4-aminobenzoyl chloride.

3,7-dimethylocta-2,6-dien-1-ol undergoes reactions such as:

Oxidation: It can be oxidized to produce geranial.

Reduction: It can be reduced to produce citronellol.

Substitution: It can undergo nucleophilic substitution to form derivatives like geranyl acetate

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include acetic anhydride and acetyl chloride

Major Products

4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.

3,7-dimethylocta-2,6-dien-1-ol: Major products include geranial, citronellol, and geranyl acetate

Scientific Research Applications

4-Aminobenzoic acid is used in scientific research for its role in the synthesis of folic acid and its derivatives. It is also used in the study of bacterial metabolism and as a precursor in the synthesis of various pharmaceuticals.

3,7-dimethylocta-2,6-dien-1-ol is widely used in research related to its antimicrobial and antioxidant properties. It is also studied for its potential use in cancer therapy and as a natural insect repellent .

Mechanism of Action

4-Aminobenzoic acid acts as a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the synthesis of folic acid. This pathway is crucial for bacterial growth and replication.

3,7-dimethylocta-2,6-dien-1-ol exerts its effects through various mechanisms, including disruption of microbial cell membranes, inhibition of oxidative stress pathways, and modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: Similar compounds include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.

3,7-dimethylocta-2,6-dien-1-ol: Similar compounds include geranial, citronellol, and geranyl acetate

Uniqueness

4-Aminobenzoic acid is unique due to its role in the synthesis of folic acid, which is essential for bacterial growth. 3,7-dimethylocta-2,6-dien-1-ol is unique for its pleasant fragrance and its wide range of applications in perfumery, flavoring, and as a natural insect repellent .

Properties

CAS No. |

37005-74-6 |

|---|---|

Molecular Formula |

C17H25NO3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

4-aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol |

InChI |

InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;8-6-3-1-5(2-4-6)7(9)10/h5,7,11H,4,6,8H2,1-3H3;1-4H,8H2,(H,9,10) |

InChI Key |

JVUWVMIEOGHHBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCO)C)C.C1=CC(=CC=C1C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)